molecular formula C13H17NO3 B13500439 Benzyl (1-cyclopropyl-2-hydroxyethyl)carbamate

Benzyl (1-cyclopropyl-2-hydroxyethyl)carbamate

Cat. No.: B13500439
M. Wt: 235.28 g/mol
InChI Key: UBWHQJDDJLPNHD-UHFFFAOYSA-N
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Description

Benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a benzyl group, a cyclopropyl group, and a hydroxyethyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate typically involves the reaction of benzyl chloroformate with 1-cyclopropyl-2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate can be achieved through continuous flow processes. These processes offer advantages such as better control over reaction conditions, higher yields, and reduced production times. The use of automated systems and reactors ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl N-(1-cyclopropyl-2-oxoethyl)carbamate.

    Reduction: Reformation of benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The pathways involved may include the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the cyclopropyl and hydroxyethyl groups.

    Ethyl N-(2-hydroxyethyl)carbamate: Contains an ethyl group instead of a benzyl group.

    tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a tert-butyl group instead of a benzyl group.

Uniqueness

Benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for specific applications, such as enzyme inhibition and peptide synthesis.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate

InChI

InChI=1S/C13H17NO3/c15-8-12(11-6-7-11)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)

InChI Key

UBWHQJDDJLPNHD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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